Bienvenue dans la boutique en ligne BenchChem!

trans-(3-Boc-amino)-4-fluoropyrrolidine

DPP-IV inhibitors stereochemistry medicinal chemistry

trans-(3-Boc-amino)-4-fluoropyrrolidine (tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate) is a protected, enantiomerically pure 4-fluoropyrrolidine building block. The trans stereochemistry places the fluorine and Boc-amino groups on opposite faces of the pyrrolidine ring, creating a defined three‑dimensional orientation that is critical for binding to biological targets such as dipeptidyl peptidase IV (DPP‑IV) and certain kinases.

Molecular Formula C9H17FN2O2
Molecular Weight 204.24 g/mol
CAS No. 186201-09-2
Cat. No. B1291869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-(3-Boc-amino)-4-fluoropyrrolidine
CAS186201-09-2
Molecular FormulaC9H17FN2O2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1F
InChIInChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1
InChIKeyBZSDDSIFAGBZLT-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-(3-Boc-amino)-4-fluoropyrrolidine (CAS 186201-09-2): A Chiral, Fluorinated Pyrrolidine Scaffold for Pharmaceutical R&D


trans-(3-Boc-amino)-4-fluoropyrrolidine (tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate) is a protected, enantiomerically pure 4-fluoropyrrolidine building block [1]. The trans stereochemistry places the fluorine and Boc-amino groups on opposite faces of the pyrrolidine ring, creating a defined three‑dimensional orientation that is critical for binding to biological targets such as dipeptidyl peptidase IV (DPP‑IV) and certain kinases [2]. The Boc (tert‑butoxycarbonyl) group serves as an acid‑labile amine protector, enabling sequential deprotection and functionalization in multi‑step syntheses of drug candidates .

Why trans-(3-Boc-amino)-4-fluoropyrrolidine Cannot Be Replaced by Its Cis Isomer or Non‑Fluorinated Analogs


Simply substituting the cis isomer (CAS 169750-42-9) or a non‑fluorinated pyrrolidine for trans-(3-Boc-amino)-4-fluoropyrrolidine compromises both stereochemical fidelity and the electronic advantages of the fluorine atom. The trans‑configured 4‑fluoropyrrolidine motif is a pharmacophoric requirement in multiple DPP‑IV and kinase inhibitor series, whereas the cis diastereomer is absent from reported active compounds [1]. Furthermore, the fluorine substituent lowers the pyrrolidine nitrogen pKa by approximately 2.6 units relative to the parent heterocycle, enhancing passive membrane permeability at physiological pH—an effect absent in non‑fluorinated analogs . The Boc protecting group also provides a predictable, high‑yield deprotection step that is orthogonal to many common functional groups, a critical factor when scaling synthetic routes .

Quantitative Differentiation Evidence for trans-(3-Boc-amino)-4-fluoropyrrolidine


Stereochemical Exclusivity in DPP‑IV Inhibitor Pharmacophores: Trans Over Cis

All publicly disclosed DPP‑IV inhibitor clinical candidates that contain a 4‑fluoropyrrolidine moiety exclusively employ the trans configuration. For example, the potent inhibitors MRL‑A and MRL‑B both incorporate a trans‑3‑fluoropyrrolidine ring, and no corresponding cis‑configured analogs have been reported with comparable activity [1]. While direct cis‑vs‑trans IC₅₀ data for the Boc‑protected intermediate are not publicly available, the complete absence of the cis isomer from >50 patent and literature DPP‑IV series constitutes strong stereochemical preference evidence.

DPP-IV inhibitors stereochemistry medicinal chemistry

Fluorine-Induced pKa Reduction: Enhanced Permeability vs. Non‑Fluorinated Pyrrolidines

The electron‑withdrawing fluorine atom at the 4‑position reduces the basicity of the pyrrolidine nitrogen. The predicted pKa of trans‑4‑fluoropyrrolidin‑3‑amine (the deprotected analog) is 8.68 ± 0.40, whereas unsubstituted pyrrolidine has a measured pKa of ~11.3 [1]. This ~2.6 log unit decrease shifts the ionization equilibrium closer to the neutral form at physiological pH, which is correlated with improved passive membrane permeability in cell‑based assays .

physicochemical properties pKa permeability

Enantiospecific Synthesis Confirms Trans Configuration as the Required Isomer for EGFR Inhibitor Manufacture

In the pilot‑plant synthesis of an EGFR inhibitor, the key intermediate was the trans‑3‑fluoro‑4‑aminopyrrolidine scaffold. The reported Burgess‑type transformation delivered this trans isomer with complete stereospecificity (>99% ee), and intermediate crystallinity provided purity control points that rejected the undesired cis diastereomer without chromatography [1]. This demonstrates that the trans configuration is not merely preferred but mandatory for the targeted biological activity.

EGFR inhibitor asymmetric synthesis process chemistry

Boc Protection Enables Orthogonal Deprotection Strategy Unavailable with Alternative Protecting Groups

The Boc group is selectively removed under acidic conditions (e.g., TFA or HCl) that do not cleave common amide, ester, or carbamate linkages typically present in advanced intermediates. In contrast, the Cbz group requires hydrogenolysis, which may reduce sensitive functionalities, and the Fmoc group necessitates basic conditions that can epimerize α‑stereocenters [1]. The patent literature confirms that Boc‑protected trans‑4‑fluoropyrrolidine intermediates undergo deprotection in >95% isolated yield without erosion of enantiomeric purity .

protecting group strategy solid-phase synthesis orthogonal deprotection

High‑Value Application Scenarios for trans-(3-Boc-amino)-4-fluoropyrrolidine Based on Evidence


DPP‑IV and Related Serine Protease Inhibitor Lead Optimization

The exclusive presence of the trans‑4‑fluoropyrrolidine scaffold in all advanced DPP‑IV inhibitor series makes this building block the definitive choice for medicinal chemistry teams generating SAR libraries. Procurement of the trans isomer avoids the wasteful synthesis and testing of the inactive cis diastereomer [1].

EGFR and Kinase Inhibitor Process Development at Pilot Scale

The demonstrated multikilogram enantiospecific synthesis of the trans‑3‑fluoro‑4‑aminopyrrolidine core, using the Boc‑protected intermediate, provides a validated supply‑chain entry point for EGFR inhibitor programs that require >99% enantiomeric purity and rejection of the cis isomer by crystallization [2].

Permeability‑Driven Fragment‑Based Drug Design

The ~2.6‑unit pKa reduction conferred by the 4‑fluorine substituent, relative to unsubstituted pyrrolidine, makes trans‑(3‑Boc‑amino)‑4‑fluoropyrrolidine an attractive fragment for optimizing passive permeability in CNS or intracellular targets where baseline pyrrolidine basicity would limit cell entry .

Multi‑Step Synthetic Routes Requiring Orthogonal Amine Protection

The acid‑labile Boc group permits selective deprotection in the presence of other protecting groups (e.g., benzyl esters, silyl ethers) that would be compromised under hydrogenolysis or basic conditions. This orthogonality reduces step count and improves overall yield in complex molecule assembly, a factor procurement groups evaluate when selecting intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-(3-Boc-amino)-4-fluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.